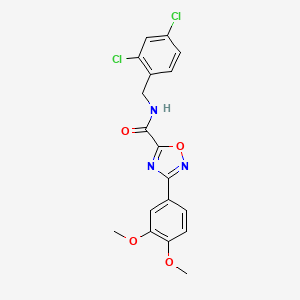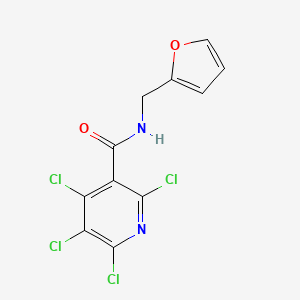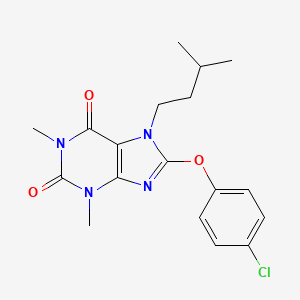![molecular formula C22H20ClNO4S B11075115 N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B11075115.png)
N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide: is an organic compound with the molecular formula C22H20ClNO4S This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenylsulfanyl group and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide typically involves the following steps:
Formation of the 4-chlorophenylsulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated aromatic compound under basic conditions to form the 4-chlorophenylsulfanyl intermediate.
Coupling with 2,3,4-trimethoxybenzoic acid: The intermediate is then coupled with 2,3,4-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles or nucleophiles.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The sulfanyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
- N-{4-Chloro-2-[(4-chlorophenyl)sulfanyl]phenyl}-N3,N3-dimethyl-β-alaninamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Comparison:
- N-{4-Chloro-2-[(4-chlorophenyl)sulfanyl]phenyl}-N3,N3-dimethyl-β-alaninamide: This compound shares the 4-chlorophenylsulfanyl group but differs in the presence of a dimethyl-β-alaninamide moiety, which may alter its chemical reactivity and biological activity.
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring instead of the benzamide core, leading to different chemical properties and potential applications.
The uniqueness of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,3,4-trimethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H20ClNO4S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C22H20ClNO4S/c1-26-18-13-12-16(20(27-2)21(18)28-3)22(25)24-17-6-4-5-7-19(17)29-15-10-8-14(23)9-11-15/h4-13H,1-3H3,(H,24,25) |
InChI Key |
PYKVJFMDAMKMOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(diphenylmethyl)-6-methoxybenzamide]](/img/structure/B11075035.png)
![4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B11075037.png)
![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11075040.png)

![N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide](/img/structure/B11075047.png)
![2-({6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-yl}oxy)acetamide](/img/structure/B11075049.png)

![2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B11075059.png)
![N'-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B11075060.png)
![2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester](/img/structure/B11075077.png)
![ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11075081.png)
![3-amino-8,13,13-trimethyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B11075093.png)
![N-[3-cyano-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B11075098.png)

